2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. A common synthetic route includes:
Starting with 2-naphthol, which undergoes etherification with 2-chloro-5-(trifluoromethyl)benzyl alcohol under basic conditions to form 2-(naphthalen-2-yloxy)-5-(trifluoromethyl)benzyl alcohol.
This intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride to form the desired compound through a nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial. This involves:
Using efficient catalysts to increase yield.
Employing solvent recycling techniques.
Implementing high-throughput synthesis methods to scale up the reaction from the laboratory to industrial quantities.
Chemical Reactions Analysis
2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione is capable of undergoing various types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : It is also susceptible to nucleophilic substitution reactions, particularly at the methylene group adjacent to the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Derivatives with hydroxyl groups or carboxylic acids.
Reduction: Derivatives with decreased oxidation states.
Substitution: Products with varying substituents replacing the methylene hydrogen atoms.
Scientific Research Applications
2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione has diverse applications:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: : Utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential therapeutic properties, particularly as an anti-cancer agent.
Industry: : Applied in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets, such as specific proteins or enzymes. For example, in biological systems, it may inhibit a particular enzyme by binding to its active site, thus blocking its function. The pathways involved often include signal transduction and metabolic processes critical to cell survival and proliferation.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 2,2-Dimethyl-5-{[2-(phenoxy)-5-(trifluoromethyl)phenyl]amino}methylidene-1,3-dioxane-4,6-dione, 2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione stands out due to its:
Enhanced stability: : Due to the naphthalen-2-yloxy group.
Increased reactivity: : Particularly in substitution reactions due to the presence of the trifluoromethyl group.
Similar Compounds
2,2-Dimethyl-5-{[2-(phenoxy)-5-(trifluoromethyl)phenyl]amino}methylidene-1,3-dioxane-4,6-dione
2,2-Dimethyl-5-{[2-(benzyloxy)-5-(trifluoromethyl)phenyl]amino}methylidene-1,3-dioxane-4,6-dione
2,2-Dimethyl-5-{[2-(fluorenylmethoxy)-5-(trifluoromethyl)phenyl]amino}methylidene-1,3-dioxane-4,6-dione
This compound truly shines in its versatility and unique properties, making it an exciting subject for continued research and application.
Properties
IUPAC Name |
2,2-dimethyl-5-[[2-naphthalen-2-yloxy-5-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3NO5/c1-23(2)32-21(29)18(22(30)33-23)13-28-19-12-16(24(25,26)27)8-10-20(19)31-17-9-7-14-5-3-4-6-15(14)11-17/h3-13,28H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSSAOJKZYGXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)OC3=CC4=CC=CC=C4C=C3)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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